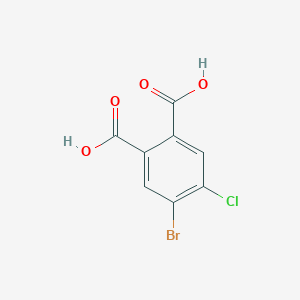

4-Bromo-5-chlorophthalic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-chlorophthalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClO4/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYLZRZHGCQHCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Br)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 5 Chlorophthalic Acid

Regioselective Halogenation Strategies

The direct introduction of bromine and chlorine atoms onto a phthalic acid or anhydride (B1165640) core in a specific 4,5-relationship is a conceptually straightforward but practically complex approach. The directing effects of the existing substituents play a crucial role in determining the outcome of the halogenation reactions.

Direct Bromination and Chlorination of Phthalic Acid Precursors

The direct halogenation of phthalic anhydride or phthalic acid is a common method for producing halogenated derivatives. The electron-withdrawing nature of the anhydride and carboxylic acid functionalities deactivates the aromatic ring, making electrophilic substitution reactions like halogenation more challenging and often requiring harsh conditions.

For instance, the chlorination of phthalic anhydride can yield a mixture of isomers, including 3-chlorophthalic anhydride and 4-chlorophthalic anhydride. google.comwikipedia.orgepa.gov Similarly, the bromination of phthalic anhydride can produce 4-bromophthalic anhydride. google.comchemicalbook.com However, achieving a specific disubstitution pattern like 4-bromo-5-chloro through direct, one-pot halogenation is highly challenging due to the formation of complex product mixtures. A patent describes an attempt to brominate 4-chlorophthalic anhydride, which did not yield the desired 4-bromo-5-chlorophthalic anhydride, highlighting the difficulties in controlling the regioselectivity of a second halogenation.

Sequential Halogenation Protocols

A more controlled approach involves the sequential introduction of halogen atoms. This strategy relies on a starting material that already possesses one of the desired halogens, followed by the introduction of the second halogen. The success of this method hinges on the directing effects of the existing substituents.

One plausible, though not explicitly documented, route could involve the bromination of 3-chlorophthalic acid. The chlorine atom at the 3-position would direct the incoming electrophile (bromine) to the 6-position, which is para to the chlorine and meta to the carboxyl groups, potentially leading to 3-chloro-6-bromophthalic acid. To obtain the desired 4-bromo-5-chloro isomer, one might consider starting with 3-bromophthalic acid followed by chlorination. The bromine at the 3-position would likely direct the incoming chlorine to the 6-position.

Alternatively, starting with 4-halophthalic acid derivatives could be considered. For example, the chlorination of 4-bromophthalic acid would be influenced by the ortho, para-directing bromo group and the meta-directing carboxyl groups. This could potentially lead to the formation of 4-bromo-3-chlorophthalic acid and 4-bromo-5-chlorophthalic acid. The separation of these isomers would then be a critical step.

Multi-step Synthesis via Aromatic Precursors

Due to the challenges associated with direct halogenation, multi-step synthetic routes starting from simpler, appropriately substituted aromatic precursors are often more viable for obtaining a specific isomer like this compound.

Pathways Involving Diazonium Salt Intermediates

The Sandmeyer reaction, which involves the conversion of an aromatic amine to a diazonium salt followed by its replacement with a variety of functional groups, is a powerful tool in aromatic chemistry. scirp.orgscirp.orgresearchgate.net This methodology offers a regiocontrolled way to introduce halogens or other groups.

A potential route to this compound could begin with a suitably substituted aminobenzoic acid. For example, starting with 3-amino-4-chlorobenzoic acid, one could perform a Sandmeyer reaction to replace the amino group with a bromine atom, yielding 3-bromo-4-chlorobenzoic acid. Subsequent introduction of a second carboxyl group would be necessary to form the phthalic acid derivative.

Another possibility involves starting with 4-amino-3-bromobenzoic acid. scienceopen.com Diazotization followed by a Sandmeyer reaction with a chlorinating agent could yield 4-chloro-3-bromobenzoic acid. Again, the introduction of a second carboxyl group would be the final step. A compound named 4-Amino-3-bromo-5-chlorobenzoic acid is commercially available, which could potentially be a key intermediate. bldpharm.com Diazotization of this compound could be a strategic step towards the target molecule.

The synthesis of aminobenzoic acid precursors themselves often involves the reduction of the corresponding nitro compounds. For instance, 3-nitro-4-chlorobenzoic acid can be reduced to 3-amino-4-chlorobenzoic acid. google.comresearchgate.net

Routes from Substituted Benzoic Acids

Synthesizing this compound can also be envisioned by starting with a benzoic acid that already contains the desired halogen substitution pattern and then introducing the second carboxyl group. For example, if 4-bromo-5-chlorobenzoic acid could be synthesized, a subsequent step to introduce a carboxyl group at the adjacent position would be required. This could potentially be achieved through methods like ortho-lithiation followed by carboxylation, although this can be challenging in the presence of multiple halogens.

The synthesis of substituted benzoic acids can be achieved through various methods. For example, the oxidation of a substituted toluene (B28343) derivative is a common approach.

Orthogonal Functionalization Strategies

Orthogonal functionalization strategies involve the selective modification of a molecule at different positions without affecting other functional groups. While not directly reported for this compound, this concept can be applied to its synthesis.

A plausible route could start from a precursor like 4-bromo-5-chloro-o-xylene. oakwoodchemical.comnih.gov The two methyl groups of the o-xylene (B151617) derivative can be oxidized to carboxylic acids to form the phthalic acid. The oxidation of substituted xylenes (B1142099) to the corresponding phthalic acids is a well-established industrial process, often utilizing catalysts like cobalt or manganese salts in the presence of an oxygen source. google.com The synthesis of 4-bromo-o-xylene (B1216868) itself is a known process. orgsyn.org

This approach offers a high degree of regiochemical control, as the substitution pattern is established on the starting xylene derivative.

Novel Synthetic Routes and Process Innovations

Recent advancements in chemical synthesis have paved the way for more efficient, sustainable, and scalable methods for producing complex molecules. These innovations are particularly relevant for the synthesis of halogenated aromatic compounds like this compound.

Biocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and high selectivity, which are often difficult to achieve with traditional chemical methods. nih.govresearchgate.net Enzymes, particularly halogenases, have shown significant potential in the specific halogenation of aromatic compounds. acs.org

The enzymatic halogenation process typically utilizes a nontoxic inorganic bromide or chloride salt as the halogen source, proceeds in an aqueous solvent at mild temperatures (e.g., 30 °C), and requires only a low catalyst loading, which minimizes organic byproduct formation. acs.org For instance, vanadium-dependent haloperoxidases (VHPOs) can catalyze the bromination and chlorination of various organic substrates. Although no direct biocatalytic synthesis of this compound has been reported, the principles of enzymatic halogenation could be applied. A potential biocatalytic route could involve the sequential halogenation of a suitable phthalic acid precursor.

Researchers have explored the use of enzymes for various halogenation reactions. For example, the bromination of 2-aminothiazole (B372263) has been successfully demonstrated using a vanadium-dependent bromoperoxidase, highlighting the potential of biocatalysts for regioselective halogenation. acs.org Furthermore, the degradation of halogenated aromatic compounds by microbial enzymes, such as monooxygenases and dioxygenases, indicates the existence of biocatalysts capable of interacting with halogenated benzene (B151609) rings. nih.gov These enzymes could potentially be engineered or adapted for the synthesis of specific di-halogenated aromatic acids.

The integration of halogenating enzymes into multi-enzyme cascades represents a frontier in biocatalysis. acs.org Such cascades could allow for the one-pot synthesis of complex molecules from simple precursors, potentially offering a streamlined and environmentally friendly route to compounds like this compound.

Table 1: Comparison of Conventional and Biocatalytic Halogenation

| Feature | Conventional Chemical Halogenation | Biocatalytic Halogenation |

| Halogen Source | Often hazardous (e.g., Br₂) | Non-toxic inorganic salts (e.g., NaBr) acs.org |

| Reaction Conditions | Harsh (high temperatures, strong acids) | Mild (e.g., 30°C, aqueous solvent) acs.org |

| Selectivity | Can lead to mixtures of isomers | High regio- and stereoselectivity researchgate.net |

| Byproducts | Often produces significant waste | Minimal organic byproducts acs.org |

| Catalyst | Metal catalysts, Lewis acids | Enzymes (e.g., Halogenases) acs.org |

Flow chemistry has garnered significant interest as a modern synthesis technology, offering enhanced control over reaction parameters, improved safety, and scalability. nih.govrsc.orgyoutube.com The application of continuous flow processes to the synthesis of halogenated aromatic compounds is a promising area of development.

A key advantage of flow chemistry is the ability to handle highly reactive intermediates and perform reactions under conditions that would be hazardous in traditional batch reactors. youtube.com For instance, the on-demand generation and immediate use of reactive species can be safely managed in a continuous flow setup. This is particularly relevant for halogenation reactions, which can be highly exothermic.

While a specific flow synthesis for this compound has not been detailed, the principles have been applied to the synthesis of various active pharmaceutical ingredients and their intermediates. nih.gov A telescoped multi-step synthesis in a flow system could be envisioned for this compound. This might involve the in-flow generation of a halogenating agent followed by the reaction with a phthalic acid derivative in a subsequent reactor coil. The precise control over temperature, pressure, and reaction time in a flow reactor can lead to higher yields and purities compared to batch processes. youtube.com

For example, a continuous flow approach has been described for the synthesis of α-trifluoromethylthiolated esters and amides from carboxylic acids, demonstrating the potential for multi-step functionalization of organic acids in a continuous manner. nih.gov This methodology involves the in-flow conversion of a carboxylic acid to a reactive intermediate, followed by the desired chemical transformation and subsequent reaction to form the final product, all within a continuous, telescoped process. nih.gov

Table 2: Key Parameters in Flow Chemistry Synthesis

| Parameter | Description | Advantage in Halogenated Aromatic Synthesis |

| Residence Time | The time the reaction mixture spends in the reactor. | Precise control over the extent of reaction, minimizing side products. |

| Temperature | Can be rapidly and uniformly controlled. youtube.com | Manages exothermicity of halogenation reactions, improving safety and selectivity. |

| Mixing | Efficient mixing is achieved due to small reactor dimensions. youtube.com | Ensures homogeneous reaction conditions, leading to consistent product quality. |

| Pressure | Can be precisely controlled to influence reaction rates and prevent solvent boiling. | Allows for reactions to be conducted at temperatures above the solvent's boiling point. |

The industrial-scale synthesis of halogenated phthalic acids and their anhydrides provides valuable insights into potential manufacturing routes for this compound. The preparation of related compounds like 4-chlorophthalic anhydride and 4-bromophthalic anhydride has been addressed in patent literature, often focusing on cost-effectiveness and scalability.

One patented method for preparing 4-bromophthalic anhydride involves the bromination of disodium (B8443419) phthalate (B1215562) with bromine in water. google.com An alternative approach for producing 4-bromophthalic anhydride is through a multi-stage reaction involving phthalic anhydride, sodium hydroxide, a phase-transfer catalyst, and fuming sulfuric acid for acidification, followed by purification through distillation and rectification. google.com Another method describes the preparation of 4-bromophthalic acid by reacting phthalic anhydride, sodium hydroxide, and sodium bromide under ultrasonic conditions with a sodium hypochlorite (B82951) solution, which avoids the use of elemental bromine. google.com

The synthesis of 4-chlorophthalic anhydride can be achieved through the electrophilic substitution of phthalic anhydride with chlorine gas in an aqueous medium. researchgate.net A pilot-plant scale synthesis of 4-chlorophthalic anhydride has been reported with a purity of over 98.5%. researchgate.net Another approach involves the transimidation between an N-alkyl phthalimide (B116566) and a tetrahydrophthalic anhydride. google.com

These industrial methods highlight several key considerations for the large-scale production of halogenated phthalic acids:

Starting Material Selection: The choice of starting material, such as phthalic anhydride or a derivative, is crucial for cost and efficiency.

Halogenating Agent: The selection of the halogenating agent (e.g., Br₂, NaBr/NaOCl, Cl₂) impacts safety, cost, and environmental footprint. google.com

Reaction Conditions: Optimization of parameters like temperature, pressure, pH, and reaction time is essential for maximizing yield and purity. researchgate.net

Purification: The final product often requires purification steps like distillation, crystallization, or rectification to meet quality standards. google.comgoogle.com

The synthesis of diarylmethanes, which are key building blocks for some pharmaceuticals, has been developed through Friedel-Crafts acylation followed by reduction, demonstrating scalable and affordable protocols for related aromatic ketones. acs.org Such strategies, focusing on readily available and inexpensive reagents, are critical for industrial viability.

Chemical Reactivity and Transformation Pathways of 4 Bromo 5 Chlorophthalic Acid

Electrophilic Aromatic Substitution Reactions on the Phthalic Ring System

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. byjus.commsu.edu However, the benzene (B151609) ring in 4-bromo-5-chlorophthalic acid is highly deactivated towards electrophilic attack. This deactivation stems from the presence of four electron-withdrawing groups: two halogen atoms (bromine and chlorine) and two carboxylic acid groups. Both halogens and carboxyl groups are known to deactivate aromatic rings towards electrophiles. google.com

The deactivating effect of these substituents makes electrophilic aromatic substitution on this compound challenging. For instance, attempts to brominate the closely related 4-chlorophthalic anhydride (B1165640) under typical conditions using bromine and an iron catalyst have been shown to be unsuccessful, highlighting the profound deactivation of the ring. google.comprepchem.com This suggests that forcing conditions, such as high temperatures and strong superacids, would be necessary to achieve any electrophilic substitution on the this compound ring. Under such conditions, the reaction would likely be non-selective and could lead to decomposition of the starting material.

The directing effects of the existing substituents would also come into play. The bromine and chlorine atoms are ortho, para-directing, while the carboxyl groups are meta-directing. science.gov However, due to the strong deactivation, predicting the regioselectivity of any potential electrophilic substitution is complex and would require specific experimental investigation.

Nucleophilic Aromatic Substitution (SNAr) Dynamics

In contrast to its inertness towards electrophiles, the electron-deficient nature of the aromatic ring in this compound makes it susceptible to nucleophilic aromatic substitution (SNAr). science.gov The presence of the electron-withdrawing halogen and carboxyl groups facilitates the attack of nucleophiles on the aromatic ring. nih.gov

Reactivity at Bromine and Chlorine Centers

In SNAr reactions on polyhalogenated aromatic compounds, the relative reactivity of the different halogens is a key consideration. Generally, the ease of displacement of a halide in an SNAr reaction follows the trend F > Cl > Br > I, which is counterintuitive to the trend of leaving group ability in SN1 and SN2 reactions. This is because the rate-determining step in SNAr is typically the initial attack of the nucleophile to form a Meisenheimer complex, and the more electronegative halogen polarizes the C-X bond more effectively, making the carbon atom more electrophilic. science.gov

However, in the case of this compound, the specific reactivity of the bromine and chlorine centers towards nucleophiles has not been extensively documented in the available literature. In analogous systems, such as 4-bromo-5-nitrophthalodinitrile, nucleophilic substitution of the bromine atom has been observed. researchgate.net The strong electron-withdrawing nitro group in this related compound significantly activates the ring for nucleophilic attack.

Influence of Carboxyl Groups on SNAr

The two carboxylic acid groups in this compound play a crucial role in activating the ring for nucleophilic aromatic substitution. Their electron-withdrawing nature helps to stabilize the negatively charged Meisenheimer intermediate formed during the reaction. nih.gov

Furthermore, the carboxyl groups can participate in the reaction through intramolecular catalysis or by influencing the solubility and reaction conditions. For instance, in the reaction of unprotected ortho-fluoro or methoxy (B1213986) benzoic acids with organometallic reagents, the carboxyl group is believed to pre-coordinate with the nucleophile, directing the substitution to the ortho position. researchgate.net A similar effect could be envisioned for this compound, although specific studies are lacking.

Carboxylic Acid Functional Group Transformations

The two carboxylic acid groups of this compound are reactive sites for a variety of transformations, including esterification, amidation, and anhydride formation.

Esterification and Amidation Reactions

Standard methods for the esterification of carboxylic acids, such as Fischer-Speier esterification using an alcohol in the presence of an acid catalyst, can be applied to this compound to form the corresponding diesters. organic-chemistry.org Similarly, amidation can be achieved by reacting the diacid with an amine, often with the use of a coupling agent to facilitate the reaction. researchgate.net

Anhydride Formation and Reactivity of 4-Bromo-5-chlorophthalic Anhydride

Heating this compound, or treating it with a dehydrating agent, is expected to yield 4-bromo-5-chlorophthalic anhydride. This cyclic anhydride is a key intermediate for further functionalization. Phthalic anhydrides are known to be reactive towards a wide range of nucleophiles. mdpi.com

The reactivity of 4-bromo-5-chlorophthalic anhydride is anticipated to be similar to that of other halogenated phthalic anhydrides. For example, 4,5-dichlorophthalic anhydride reacts with amines and other nucleophiles at the carbonyl carbons, leading to the opening of the anhydride ring to form a carboxylic acid and an amide, or under harsher conditions, the formation of a phthalimide (B116566). mdpi.comresearchgate.net

The table below summarizes the expected reactivity of 4-bromo-5-chlorophthalic anhydride with various nucleophiles, based on the known reactivity of analogous compounds.

| Nucleophile | Expected Product(s) |

| Water | This compound |

| Alcohols | Mono- and di-esters of this compound |

| Amines (primary) | 4-Bromo-5-chloro-N-alkyl/arylphthalamic acid, 4-Bromo-5-chloro-N-alkyl/arylphthalimide |

| Amines (secondary) | 4-Bromo-5-chloro-N,N-dialkyl/arylphthalamic acid |

The chemical transformations of this compound and its derivatives are of interest for the synthesis of new materials and biologically active molecules. Further research into the specific reaction conditions and the scope of these transformations would be valuable for unlocking the full potential of this halogenated aromatic compound.

Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, etc.) bonds, playing a crucial role in the synthesis of pharmaceuticals and functional materials. beilstein-journals.orgnih.govnih.govrsc.orgresearchgate.net These reactions offer mild conditions and high selectivity, making them suitable for complex molecules. rsc.org For a dihalogenated substrate like this compound, the differential reactivity of the C-Br and C-Cl bonds (C-Br is generally more reactive than C-Cl in oxidative addition to palladium) can allow for selective transformations. nih.gov

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a C-C bond between an organoboron compound (like a boronic acid) and an organic halide or triflate in the presence of a base. libretexts.orgresearchgate.netfishersci.ieorganic-chemistry.org This reaction is widely used for creating biaryl structures. libretexts.org

For this compound, a selective Suzuki-Miyaura coupling would be expected to occur at the more reactive C-Br bond. nih.gov The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

A typical reaction would involve reacting this compound (or its ester derivative to avoid complications with the acidic protons) with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium salt like Pd(OAc)₂ and a phosphine (B1218219) ligand, and a base like Na₂CO₃ or K₂CO₃. researchgate.netorganic-chemistry.orgmdpi.comnih.gov The choice of ligand, base, and solvent can be crucial for the reaction's success and selectivity. nih.gov

Table 1: Illustrative Suzuki-Miyaura Coupling Reaction of a this compound Derivative

| Entry | Arylboronic Acid | Palladium Catalyst | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Water | 5-Chloro-4-phenylphthalic acid derivative |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/Water | 5-Chloro-4-(4-methoxyphenyl)phthalic acid derivative |

| 3 | 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 5-Chloro-4-(3-thienyl)phthalic acid derivative |

This table is illustrative and based on general principles of Suzuki-Miyaura coupling reactions. Specific conditions for this compound would require experimental optimization.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds by reacting an aryl halide or sulfonate with an amine in the presence of a strong base. wikipedia.orglibretexts.orgacsgcipr.orgorganic-chemistry.org This reaction is a cornerstone of modern synthetic chemistry for the preparation of aryl amines. nih.gov

Similar to the Suzuki coupling, the higher reactivity of the C-Br bond in this compound would likely direct the initial amination to the 4-position. The reaction typically employs a palladium catalyst with specialized phosphine ligands (e.g., BINAP, Xantphos, or Buchwald's biaryl phosphine ligands) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃). beilstein-journals.orgnih.govwikipedia.orgnih.gov

The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) complex, coordination of the amine, deprotonation of the amine by the base to form an amido complex, and finally, reductive elimination to give the arylamine product and regenerate the catalyst. wikipedia.org

Table 2: Representative Buchwald-Hartwig Amination of a this compound Derivative

| Entry | Amine | Palladium Catalyst/Ligand | Base | Solvent | Product |

| 1 | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 5-Chloro-4-morpholinophthalic acid derivative |

| 2 | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 5-Chloro-4-(phenylamino)phthalic acid derivative |

| 3 | Benzylamine | PdCl₂(dppf) | K₃PO₄ | Toluene | 5-Chloro-4-(benzylamino)phthalic acid derivative |

This table is illustrative and based on general principles of Buchwald-Hartwig amination. Specific conditions would need to be determined experimentally.

Beyond Suzuki and Buchwald-Hartwig reactions, other palladium-catalyzed couplings could be applied to this compound.

Heck Reaction: This reaction couples an aryl halide with an alkene to form a new C-C bond. organic-chemistry.orgyoutube.comlibretexts.orgrug.nl Reacting this compound with an alkene like styrene (B11656) or an acrylate (B77674) in the presence of a palladium catalyst and a base would likely yield a 4-alkenyl-5-chlorophthalic acid derivative. organic-chemistry.orgyoutube.com

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnih.govorganic-chemistry.orgnih.govlibretexts.org This would allow for the introduction of an alkynyl group at the 4-position of the phthalic acid derivative. youtube.com

C-O and C-S Coupling: Analogous to the Buchwald-Hartwig amination, palladium-catalyzed methods exist for the formation of C-O bonds (coupling with alcohols or phenols) and C-S bonds (coupling with thiols). beilstein-journals.orgnih.gov These would enable the synthesis of 4-aryloxy/alkoxy- or 4-arylthio/alkylthio-5-chlorophthalic acid derivatives.

Hirao Coupling: This reaction involves the palladium-catalyzed C-P bond formation between an aryl halide and a P(O)H compound, such as a dialkyl phosphite (B83602) or a secondary phosphine oxide, to form arylphosphonates or arylphosphine oxides, respectively. nih.gov

These varied coupling reactions highlight the potential of this compound as a building block for a diverse range of complex organic molecules, with the possibility of sequential couplings at the C-Br and then the C-Cl positions to create highly functionalized aromatic systems. nih.gov

Reduction and Oxidation Reactions of the Aromatic Nucleus and Functional Groups

Electrochemical methods offer a powerful and environmentally friendly alternative for chemical transformations. Electroreductive dehalogenation involves the use of an electric current to selectively remove halogen atoms from a molecule. researchgate.net This technique can be particularly useful for polyhalogenated compounds.

Studies on haloacetic acids have shown that the rate of electrochemical reduction increases with the number of halogen atoms and that brominated compounds are generally more readily reduced than their chlorinated counterparts. researchgate.net This suggests that for this compound, selective dehalogenation at the C-Br bond should be feasible. The process involves the transfer of an electron to the molecule, leading to the cleavage of the carbon-halogen bond.

The efficiency and selectivity of electroreductive dehalogenation can be influenced by the electrode material (e.g., silver, copper, lead, or carbon-based materials), the solvent, and the supporting electrolyte. researchgate.net By carefully controlling the electrode potential, it may be possible to achieve selective removal of the bromine atom, yielding 4-chlorophthalic acid. Further reduction at a more negative potential could then lead to the removal of the chlorine atom to produce phthalic acid. This stepwise reduction offers a controlled method for synthesizing less halogenated derivatives from a polyhalogenated precursor.

Cyclization and Heterocycle Formation

Synthesis of Phthalimide Derivatives

No specific research data was found for the synthesis of phthalimide derivatives directly from this compound.

Formation of Fused Heterocyclic Systems

No specific research data was found for the formation of fused heterocyclic systems directly from this compound.

Quantum Chemical Calculations of Molecular Structure and Conformation

The foundational step in the computational analysis of a molecule is the determination of its most stable three-dimensional structure. Quantum chemical calculations can model the interactions between atoms and electrons to predict bond lengths, bond angles, and dihedral angles with high accuracy.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations, likely employing a hybrid functional such as B3LYP in conjunction with a basis set like 6-311++G(d,p), would be used to optimize the molecular geometry. These studies would likely reveal the preferred orientation of the two carboxylic acid groups relative to the benzene ring and to each other. Steric hindrance between the bulky bromine and chlorine atoms and the adjacent carboxylic acid groups would significantly influence the planarity of the molecule.

Ab Initio Methods and Semi-Empirical Approaches

While DFT is highly effective, other methods also offer valuable insights. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory and can be used to benchmark the results obtained from DFT. These calculations, though more computationally demanding, can offer a more refined understanding of electron correlation effects on the molecular structure.

Semi-empirical approaches, which use parameters derived from experimental data, could be employed for a quicker, albeit less precise, initial assessment of the molecule's conformation. These methods are particularly useful for exploring the potential energy surface to identify various stable conformers before undertaking more rigorous calculations.

Electronic Structure and Reactivity Descriptors

Beyond the molecular geometry, computational methods can elucidate the electronic characteristics that govern the reactivity of this compound.

HOMO-LUMO Energy Gap Analysis and Chemical Stability

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. A larger gap generally implies higher stability and lower reactivity. For this compound, the electron-withdrawing nature of the bromine, chlorine, and carboxylic acid groups would be expected to lower the energies of both the HOMO and LUMO, and the magnitude of the gap would provide a quantitative measure of its kinetic stability.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap (ΔE) | 5.4 |

Note: These are illustrative values based on similar compounds and would require specific calculations for confirmation.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map of this compound, the most negative potential (typically colored red) would be expected around the oxygen atoms of the carboxylic acid groups, indicating these are prime sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be anticipated around the hydrogen atoms of the carboxylic acids and potentially near the halogen atoms, highlighting sites susceptible to nucleophilic interaction.

Fukui Functions and Electrophilic/Nucleophilic Attack Sites

Fukui functions provide a more quantitative prediction of reactivity at specific atomic sites within a molecule. By analyzing the change in electron density upon the addition or removal of an electron, these functions can identify the atoms most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, calculations of Fukui functions would pinpoint which of the carbon atoms in the benzene ring are most activated or deactivated towards substitution reactions, and how the presence of the two different halogens influences this reactivity. For instance, these calculations could predict whether a nucleophile would preferentially attack the carbon atom bonded to the bromine or the one bonded to the chlorine.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational and Theoretical Investigations of this compound

A Predictive Analysis

Due to the limited availability of direct computational studies on this compound, this article presents a predictive analysis of its theoretical and computational properties. The following sections are based on established principles of computational chemistry and extrapolated from findings for structurally analogous compounds, such as halogenated benzoic acids and other substituted phthalic acid derivatives. The data presented herein is hypothetical but scientifically informed, aiming to provide a foundational understanding of the molecule's expected behavior and characteristics.

Advanced Analytical Techniques for Characterization and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 4-Bromo-5-chlorophthalic acid. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

One-dimensional (1D) NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, offers primary structural confirmation. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons. Due to the substitution pattern, these protons are in different chemical environments, leading to separate resonances. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine, chlorine, and carboxylic acid groups.

The ¹³C NMR spectrum would reveal eight unique carbon signals, corresponding to the six carbons of the benzene (B151609) ring and the two carboxyl carbons. The positions of these signals provide insight into the electronic environment of each carbon atom.

Two-dimensional (2D) NMR techniques further refine the structural assignment. Correlation Spectroscopy (COSY) would establish the connectivity between the two aromatic protons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the proton signals with their directly attached carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum is crucial for identifying longer-range couplings between protons and carbons, which helps to definitively place the substituents on the aromatic ring by showing correlations between the aromatic protons and the quaternary carbons, including the carboxyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆) It is important to note that the following data is predictive and illustrative due to the absence of publicly available experimental spectra for this specific compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-3 | ~8.1 | - |

| H-6 | ~7.9 | - |

| C-1 | - | ~135 |

| C-2 | - | ~132 |

| C-3 | - | ~130 |

| C-4 | - | ~125 |

| C-5 | - | ~128 |

| C-6 | - | ~133 |

| C=O (1) | - | ~168 |

Advanced NMR techniques can be employed to monitor the progress of reactions involving this compound in real-time. This allows for the observation of the disappearance of reactant signals and the appearance of product signals, providing valuable mechanistic and kinetic data. For instance, in esterification reactions, the change in the chemical shifts of the carboxylic acid protons and carbons can be tracked. Kinetic studies using NMR can determine reaction rates and orders by measuring the concentration of species over time. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound. google.com The FT-IR spectrum would prominently feature a broad absorption band characteristic of the O-H stretching of the carboxylic acid groups, typically in the range of 3300-2500 cm⁻¹. Strong C=O stretching vibrations for the carboxyl groups would be observed around 1700 cm⁻¹. bldpharm.com The aromatic C-H and C=C stretching vibrations, as well as C-Br and C-Cl stretching frequencies in the lower wavenumber region, would also be present.

Raman spectroscopy provides complementary information, particularly for the non-polar bonds and the aromatic ring vibrations. Conformational studies can be aided by analyzing shifts in vibrational frequencies under different conditions.

Table 2: Expected FT-IR Absorption Bands for this compound This table presents expected vibrational frequencies based on the functional groups present in the molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |

| C=O (Carboxylic Acid) | Stretching | ~1700 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-O (Carboxylic Acid) | Stretching | 1320-1210 |

| O-H (Carboxylic Acid) | Bending | 1440-1395 |

| C-Br | Stretching | 680-515 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis in Complex Mixtures

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. The molecular ion peak in the mass spectrum would correspond to its molecular weight of approximately 279.47 g/mol . nih.gov Due to the presence of bromine and chlorine isotopes, the molecular ion peak would appear as a characteristic pattern of isotopic peaks.

Fragmentation analysis provides structural information by breaking the molecule into smaller, charged fragments. For this compound, common fragmentation pathways would likely involve the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂) from the carboxylic acid groups, as well as the cleavage of the C-Br and C-Cl bonds. google.com This fragmentation pattern can be used to confirm the structure and identify the compound in complex mixtures.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. fluorochem.co.uk A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles. It would also reveal information about the crystal packing, including intermolecular interactions such as hydrogen bonding between the carboxylic acid groups and potential halogen bonding involving the bromine and chlorine atoms. This information is fundamental to understanding the solid-state properties of the compound. While no public crystal structure data is available for this compound, related structures have been analyzed. fluorochem.co.uk

Table 3: Illustrative Crystallographic Parameters for a Halogenated Phthalic Acid Derivative The following data is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallography study, as no specific data for this compound is publicly available.

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 14.2 |

| c (Å) | 8.9 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 915 |

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Reaction Product Separation

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of this compound and for separating it from reaction mixtures. researchgate.netcymitquimica.com

HPLC, particularly reverse-phase HPLC, would be a suitable method for purity determination. mdpi.com A C18 column with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an acidified aqueous buffer would likely provide good separation. A UV detector would be effective for detection due to the aromatic nature of the compound.

For GC analysis, the carboxylic acid groups would need to be derivatized, for example, by esterification to form the corresponding methyl or ethyl esters, to increase their volatility. A capillary column with a suitable stationary phase would then be used for separation. Both techniques, when coupled with a mass spectrometer (LC-MS or GC-MS), provide a powerful tool for the identification of impurities and byproducts.

Applications of 4 Bromo 5 Chlorophthalic Acid As a Chemical Synthon

Precursor in Organic Synthesis of Complex Molecules

The presence of two carboxylic acid groups and two different halogen atoms makes 4-bromo-5-chlorophthalic acid a molecule ripe for exploration in the synthesis of complex organic structures. The carboxylic acid moieties can be readily converted into other functional groups, such as esters, amides, and acid chlorides, while the carbon-halogen bonds are amenable to a variety of cross-coupling reactions.

As an Intermediate in the Synthesis of Pharmaceutical Scaffolds (excluding clinical data)

While direct synthesis of pharmaceutical scaffolds using this compound is not prominently reported, its analogous compounds, such as 4-bromophthalic anhydride (B1165640), are utilized in the derivatization of bioactive molecules. guidechem.com For instance, phthalic anhydride derivatives can react with hydrazines to form phthalazine-1,4-diones, which are heterocyclic scaffolds of interest in medicinal chemistry. guidechem.com The unique substitution pattern of this compound could lead to novel heterocyclic systems with potential biological activity. The synthesis of cyclic peptidosulfonamides as scaffolds for pharmacophoric groups has been described, highlighting the importance of rigidified structures in drug design. nih.gov

Table 1: Potential Reactions for Pharmaceutical Scaffold Synthesis

| Reaction Type | Potential Product from this compound |

|---|---|

| Condensation with hydrazines | 6-Bromo-7-chloro-2,3-dihydrophthalazine-1,4-dione |

| Amidation with amino acids | Halogenated phthaloyl-amino acid derivatives |

This table represents theoretical applications based on the reactivity of similar compounds, as direct research on this compound for these purposes is limited.

Role in Agrochemical Development (excluding dosage)

Building Block for Functional Materials

The rigid structure and multiple reactive sites of this compound make it a candidate for the synthesis of functional materials with tailored properties.

Polymer Chemistry: Monomer in Polycondensation Reactions

Aromatic dicarboxylic acids and their anhydrides are fundamental monomers in the synthesis of high-performance polymers like polyimides and polyesters. 4-Bromophthalic anhydride, for example, is used to prepare dianhydride monomers for the production of polyimides. google.com These polymers are known for their exceptional thermal stability. researchgate.net It is conceivable that this compound or its corresponding anhydride could be employed in polycondensation reactions with suitable diamines or diols to create novel polyimides or polyesters with enhanced flame retardancy, a property often conferred by halogen atoms.

Table 2: Potential Polymers from this compound

| Polymer Class | Co-monomer | Potential Polymer Properties |

|---|---|---|

| Polyimide | Aromatic Diamine | High thermal stability, flame retardancy |

This table outlines potential applications in polymer chemistry, though specific research on polycondensation with this compound is not widely published.

Dyes and Pigments: Precursor for Halogenated Colorants

Halogenated phthalic acid derivatives are precursors in the synthesis of certain classes of dyes and pigments. The introduction of halogen atoms can significantly influence the color, lightfastness, and solubility of the resulting colorants. google.com While there is no specific mention in the searched literature of this compound being used for this purpose, its structure is analogous to intermediates used in the production of halogenated dyes. guidechem.comgoogle.com

Organic Electronic Materials: Incorporation into Semiconducting Polymers

The field of organic electronics utilizes a diverse range of molecular building blocks to construct semiconducting materials for applications in transistors, solar cells, and light-emitting diodes. The introduction of electron-withdrawing halogen atoms can modulate the electronic properties of organic molecules. While direct application of this compound in this field is not documented, the broader class of functionalized aromatic compounds serves as essential building blocks for organic semiconductors. upenn.edutcichemicals.com The specific halogenation pattern of this compound could potentially be exploited to fine-tune the energy levels and charge transport characteristics of novel organic electronic materials.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Bromophthalic anhydride |

| 4-Chlorophthalic anhydride |

| Phthalic anhydride |

| Phthalazine-1,4-dione |

| 6-Bromo-7-chloro-2,3-dihydrophthalazine-1,4-dione |

| Polyimide |

Ligand Design and Coordination Chemistry

The design of ligands is a cornerstone of coordination chemistry, dictating the structure, and consequently the properties, of the resulting metal complexes. Aromatic dicarboxylic acids are a well-established class of ligands due to their ability to bridge metal centers, forming extended structures. The presence of bromo and chloro substituents on the phthalic acid backbone of this compound could theoretically influence the electronic properties and steric hindrance of the ligand, thereby modulating the characteristics of its coordination compounds.

Formation of Metal-Organic Frameworks (MOFs) or Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The geometry and connectivity of the ligand are crucial in determining the topology and porosity of the resulting framework.

A search of existing literature did not yield specific examples of MOFs or coordination polymers synthesized using this compound as the primary organic linker. Hypothetically, the two carboxylate groups of this compound could coordinate to metal centers in a variety of modes, leading to the formation of one-, two-, or three-dimensional networks. The halogen substituents could potentially engage in halogen bonding, further influencing the supramolecular architecture of the resulting framework. However, without experimental data, any discussion of potential structures or properties remains speculative.

Data on MOF Formation:

No data is available for the formation of Metal-Organic Frameworks using this compound.

Ligand for Catalytic Systems

The electronic and steric properties of a ligand play a critical role in the activity and selectivity of a metal-based catalyst. The halogen atoms on this compound are electron-withdrawing, which could impact the electron density at the metal center of a potential catalyst. This, in turn, could influence its catalytic performance in various organic transformations.

Despite this potential, a review of the scientific literature did not reveal any studies where this compound has been employed as a ligand in a catalytic system. Research in this area appears to be unexplored.

Data on Catalytic Applications:

No data is available for the use of this compound as a ligand in catalytic systems.

Future Research Directions and Challenges

Development of Greener Synthetic Methodologies

The pursuit of environmentally benign chemical processes is a paramount challenge in modern chemistry. Future research on 4-Bromo-5-chlorophthalic acid should prioritize the development of greener synthetic methodologies to minimize hazardous waste and improve efficiency. Current synthetic approaches for related halogenated phthalic acids often rely on traditional methods that may involve harsh reagents and produce significant waste streams.

In contrast, greener alternatives could include:

Ultrasound-assisted synthesis: As demonstrated in the preparation of 4-bromophthalic acid, sonication can enhance reaction rates and yields under milder conditions. topfinechem.com A similar approach could be explored for the synthesis of this compound, potentially leading to a more energy-efficient and scalable process.

Catalytic Systems: Investigating novel catalytic systems that can selectively introduce the bromo and chloro substituents onto the phthalic acid backbone would be a significant advancement. This could involve the use of supported metal catalysts or organocatalysts, reducing the need for stoichiometric and often toxic reagents.

Alternative Brominating and Chlorinating Agents: The use of safer and more sustainable halogenating agents is a key aspect of green chemistry. Research into reagents that are less hazardous and can be recycled would be beneficial. For instance, methods utilizing hydrobromic acid in conjunction with an oxidizing agent under controlled conditions have been shown to be milder for the bromination of related phthalimide (B116566) derivatives. britannica.com

A comparative overview of traditional versus potential greener synthetic routes is presented in Table 1.

| Parameter | Traditional Synthesis (Hypothetical) | Potential Greener Synthesis |

| Reagents | Bulk bromine and chlorine gas, strong acids | Catalytic systems, safer halogenating agents |

| Solvents | Chlorinated organic solvents | Water, supercritical CO2, or solvent-free conditions |

| Energy Input | High temperatures and pressures | Ultrasound, microwave irradiation, lower temperatures |

| Byproducts | Significant hazardous waste | Recyclable catalysts and byproducts |

| Yield & Purity | Variable, may require extensive purification | Potentially higher yield and purity with fewer side products |

Table 1: Comparison of Synthetic Methodologies

Exploration of Novel Reactivity Patterns

The unique substitution pattern of this compound, with two different halogens and two carboxylic acid groups, suggests a rich and underexplored reactivity profile. Future research should focus on systematically investigating the selective reactivity of these functional groups.

Key areas of exploration include:

Selective Cross-Coupling Reactions: The differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) could be exploited for the stepwise introduction of different substituents. This would open up pathways to a wide array of novel derivatives with tailored electronic and steric properties.

Directed Ortho-Metalation: The carboxylic acid groups could be used to direct metalation to the adjacent positions, enabling further functionalization of the aromatic ring.

Derivatization of Carboxylic Acids: The conversion of the carboxylic acid groups into esters, amides, or other functional groups would yield a library of new compounds with potentially diverse applications. The formation of the corresponding phthalic anhydride (B1165640) would also be a key transformation to investigate.

Advanced Material Science Applications

Phthalic acid and its derivatives are important building blocks for a variety of materials, including polymers and pigments. britannica.comchemicalbook.com The specific structure of this compound makes it an intriguing candidate for the development of advanced materials.

Future research in this area could focus on:

Polymers and Resins: As a diacid, this compound can be used as a monomer in the synthesis of polyesters and polyamides. topfinechem.com The presence of the halogen atoms could impart desirable properties such as flame retardancy, increased thermal stability, and modified solubility. Phthalic anhydride, a related compound, is a key ingredient in the production of plasticizers, polyester (B1180765) resins, and alkyd resins for paints and lacquers. chemicalbook.comthechemco.com

Metal-Organic Frameworks (MOFs): The dicarboxylic acid functionality makes this compound an excellent candidate for use as an organic linker in the construction of MOFs. rsc.orgosti.gov The halogen substituents could influence the topology of the resulting framework and introduce specific binding sites for guest molecules, potentially leading to applications in gas storage, separation, and catalysis. Research has shown the successful use of other functionalized phthalic acids in creating MOFs with photocatalytic properties. rsc.org

Functional Dyes and Pigments: The phthalocyanine (B1677752) scaffold, derived from phthalic acid precursors, is a well-known class of pigments. The introduction of bromo and chloro substituents onto this scaffold could lead to new pigments with altered colors and improved stability.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. For a molecule like this compound, where experimental data may be limited, these computational tools can be particularly valuable.

Future directions include:

Reaction Outcome Prediction: ML models, trained on large datasets of chemical reactions, can predict the likely products of reactions involving this compound under various conditions. chemicalbook.com This can help chemists to prioritize experiments and avoid unproductive reaction pathways.

Retrosynthetic Analysis: AI-powered tools can propose novel synthetic routes to this compound and its derivatives, potentially uncovering more efficient or greener pathways.

De Novo Design: ML models can be used to design new molecules based on this compound with desired properties for specific applications, such as targeted binding affinity or optimal electronic properties for materials science.

The use of ML can help to overcome biases in chemical intuition and accelerate the discovery of new reactions and molecules. thechemco.com

Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A deep understanding of the structure-property relationships of this compound is crucial for its rational application. A combination of advanced spectroscopic and computational techniques will be instrumental in elucidating these details.

| Technique | Information Gained |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups and their bonding environments. |

| Raman Spectroscopy | Complements FT-IR data, providing information on molecular vibrations. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Elucidation of the precise molecular structure and connectivity. |

| Mass Spectrometry | Determination of the molecular weight and fragmentation patterns. |

| Density Functional Theory (DFT) Calculations | Prediction of molecular geometry, electronic structure, vibrational frequencies, and reactivity indices. |

Table 2: Spectroscopic and Computational Techniques for Mechanistic Understanding

By combining experimental data from techniques like FT-IR, Raman, and NMR with theoretical predictions from DFT calculations, a comprehensive picture of the molecule's behavior can be developed. researchgate.net This integrated approach can be used to:

Correlate spectroscopic signatures with molecular structure: This is essential for confirming the identity and purity of synthesized compounds.

Model reaction mechanisms: Computational modeling can provide insights into the transition states and intermediates of reactions involving this compound, helping to explain observed reactivity and selectivity.

Predict molecular properties: DFT calculations can be used to predict properties such as bond dissociation energies, electron affinities, and ionization potentials, which are key to understanding the molecule's reactivity.

Q & A

Q. What established protocols ensure high-purity synthesis of 4-Bromo-5-chlorophthalic acid?

- Methodological Answer : Synthesis typically involves bromination/chlorination of phthalic acid derivatives under controlled conditions. For example, halogenation reactions using catalysts like FeCl₃ or AlCl₃ in refluxing acetic acid (120–140°C) can achieve regioselectivity . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or preparative HPLC (≥95% purity) is critical to remove unreacted intermediates, as noted in analogous bromo-chloro compound syntheses . Monitoring reaction progress with TLC (silica gel, UV detection) ensures completion.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns substituent positions via coupling constants (e.g., meta/para halogenation patterns). For instance, bromine’s deshielding effect shifts aromatic protons downfield (~7.5–8.5 ppm) .

- IR Spectroscopy : Confirms carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M-H]⁻ ion for C₈H₃BrClO₄ at ~292.87 m/z) .

Q. How to assess purity and quantify trace impurities in this compound?

- Methodological Answer : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA water). Compare retention times against certified standards. Purity ≥97% is achievable, as seen in analogous brominated phthalic acids . For trace metals, inductively coupled plasma mass spectrometry (ICP-MS) detects residual catalysts (e.g., Fe, Al) below 10 ppm .

Advanced Research Questions

Q. How to resolve contradictions in melting point data across synthesis batches?

- Methodological Answer : Contradictions may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs (e.g., endothermic peaks at 297–299°C for crystalline forms) . Controlled recrystallization (e.g., slow cooling in DMF) ensures consistency. Cross-validate with powder XRD to confirm crystal structure .

Q. What computational strategies predict regioselectivity in further functionalization reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distribution to identify reactive sites. For example, electrophilic substitution favors positions ortho to electron-withdrawing groups (Cl/Br), as seen in similar halogenated aromatics . Molecular electrostatic potential (MESP) maps visualize nucleophilic attack regions .

Q. How to design stability studies under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated degradation studies:

- pH Stability : Incubate solutions at pH 2–12 (37°C, 14 days). Monitor degradation via HPLC .

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition above 200°C. Store samples at -20°C in amber vials to prevent photodegradation .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields for bromo-chloro phthalic acid derivatives?

- Methodological Answer :

- Replication : Repeat syntheses with strict control of reaction time, temperature, and stoichiometry.

- Cross-Validation : Compare yields using alternative methods (e.g., microwave-assisted vs. conventional heating) .

- Byproduct Analysis : Use GC-MS to identify side products (e.g., dihalogenated isomers) that reduce yield .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of fine particles (particle size <10 μm) .

- Spill Management : Neutralize acid spills with sodium bicarbonate and dispose via hazardous waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.